2,7-Diazaspiro[4.5]decan-6-one hydrochloride
Overview
Description
2,7-Diazaspiro[4.5]decan-6-one hydrochloride is a heterocyclic compound with a unique spiro structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Diazaspiro[4.5]decan-6-one hydrochloride typically involves the reaction of appropriate amines with cyclic ketones under controlled conditions. One common method includes the cyclization of a suitable diamine with a cyclic ketone in the presence of a strong acid, such as hydrochloric acid, to form the spiro compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar cyclization reactions under optimized conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2,7-Diazaspiro[4.5]decan-6-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
2,7-Diazaspiro[4.5]decan-6-one hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of new materials with specific properties, such as polymers and resins .
Mechanism of Action
The mechanism of action of 2,7-Diazaspiro[4.5]decan-6-one hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3-Methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride
- 1,3,8-Triazaspiro[4.5]decane-2,4-dione hydrochloride
- 6-Phenyl-1-azaspiro[4.5]decane hydrochloride
Uniqueness
2,7-Diazaspiro[4.5]decan-6-one hydrochloride is unique due to its specific spiro structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in research and development, particularly in the synthesis of novel compounds and materials .
Biological Activity
2,7-Diazaspiro[4.5]decan-6-one hydrochloride is a spirocyclic compound that has garnered attention in various fields of biological research due to its unique structural properties and potential therapeutic applications. This compound is characterized by its spirocyclic framework, which consists of two interconnected rings containing nitrogen atoms, enhancing its biological activity.
Chemical Structure and Properties
- Molecular Formula : C9H16N2O·HCl
- Molecular Weight : 192.70 g/mol
- SMILES Notation : CN1CC2(CCCNC2)CC1=O
The compound's structure contributes to its interaction with biological targets, making it a candidate for drug development.
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within cells. These interactions can modulate various biochemical pathways, leading to diverse pharmacological effects. Notably, the compound has shown potential in inhibiting cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.
In Vitro Studies
- Inhibition of CDK8 and CDK19 :
- WNT Pathway Modulation :
In Vivo Studies
While in vitro studies have shown promising results, further research is needed to evaluate the compound's efficacy and safety in vivo. Initial studies indicate moderate clearance rates in animal models, which could affect its therapeutic viability .
Comparative Analysis with Similar Compounds
Compound Name | Structure | IC50 (nM) | Activity |
---|---|---|---|
This compound | Structure | CDK8: 7.2; CDK19: 6.0 | High affinity for CDK inhibition |
7-Methyl-2,7-diazaspiro[4.5]decan-6-one | Similar spirocyclic structure | Varies | Potentially similar mechanisms |
EF24 (Piperidinone derivative) | Different core structure | Varies | Anticancer activity through IKKb inhibition |
This table illustrates the comparative potency and structural relationships between this compound and other compounds with similar biological activities.
Case Study 1: Cancer Therapeutics
Research has highlighted the potential of spirocyclic compounds like this compound in cancer treatment due to their ability to inhibit key signaling pathways involved in tumor growth and metastasis. For example:
- Study Findings : The compound displayed significant cytotoxicity against various cancer cell lines, outperforming traditional chemotherapeutic agents in certain assays.
Case Study 2: Neurodegenerative Diseases
Another area of investigation involves the compound's role as a dual inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes linked to Alzheimer's disease:
Properties
IUPAC Name |
2,7-diazaspiro[4.5]decan-6-one;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O.ClH/c11-7-8(2-1-4-10-7)3-5-9-6-8;/h9H,1-6H2,(H,10,11);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFOCQYUYNRMAHM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCNC2)C(=O)NC1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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